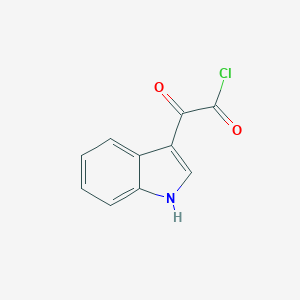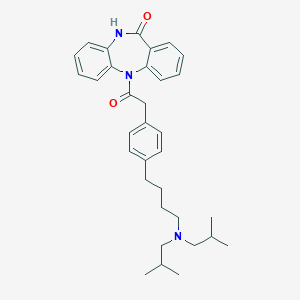
2-溴-1-(3,4-二氯苯基)丙酮
描述
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96 . It is also known by other names such as 1-Bromoethyl 3,4-Dichlorophenyl Ketone . This compound is used as an intermediate in the synthesis of analogues of Bupropion .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one consists of a bromine atom and a 3,4-dichlorophenyl group attached to a propanone backbone .Physical And Chemical Properties Analysis
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a beige solid . It has a melting point of 50-51 °C and a predicted boiling point of 342.9±32.0 °C . The predicted density of this compound is 1.611±0.06 g/cm3 . It is soluble in dichloromethane (DCM) and methanol .科学研究应用
Photoredox Activation in Organic Synthesis
This compound is utilized in the photoredox activation of α-halo carboxylic acids for the synthesis of various organic molecules. It plays a critical role in the solvent-controlled difunctionalization of alkenes, leading to the formation of γ-lactones, γ-lactams, and α,α-difluoroesters. The process involves photocatalytic reductive mesolytic cleavage of the C–X bond, forming α-carboxyl alkyl radicals that act as bifunctional intermediates .
Synthesis of Imidazopyridines
Researchers have developed a novel method for synthesizing imidazopyridines using “2-Bromo-1-(3,4-dichlorophenyl)propan-1-one” under microwave irradiation. This approach offers a simpler and more efficient route compared to traditional methods, which typically require longer reaction times and harsher conditions .
Intermediate for Synthesis in Various Fields
The compound serves as an important intermediate in the synthesis of materials used in organic synthesis , agrochemical , pharmaceutical , and dyestuff fields . Its versatility as a building block is due to its reactive bromo and ketone functional groups, which allow for further chemical modifications .
Suzuki Reaction
In the field of organic chemistry, “2-Bromo-1-(3,4-dichlorophenyl)propan-1-one” is used in the Suzuki reaction, a cross-coupling method that forms carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Antifungal Activity
There is ongoing research into the antifungal properties of compounds derived from “2-Bromo-1-(3,4-dichlorophenyl)propan-1-one”. These studies are part of a broader effort to discover new antifungal agents that can be used to treat infections caused by resistant strains of fungi .
Drug Design and Discovery
Due to its structural features, this compound is also explored in drug design and discovery, particularly as a precursor for the introduction of fluorine atoms into drug molecules. The presence of fluorine can significantly alter the pharmacological properties of a drug, making it more effective or selective .
Synthesis of Natural Products
The compound is used in the synthesis of natural products like (±)-boivinianin A and eupomatilone-6. These complex molecules have various biological activities and potential therapeutic applications. The methodologies developed using “2-Bromo-1-(3,4-dichlorophenyl)propan-1-one” can streamline the synthesis of such intricate structures .
Bioisosteric Replacement
In medicinal chemistry, “2-Bromo-1-(3,4-dichlorophenyl)propan-1-one” is involved in bioisosteric replacement strategies. It helps in the rapid modification of chemo-physical and pharmacological properties of molecules by introducing bioisosteres like the difluoromethylene group .
未来方向
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion . This suggests that it may continue to be an important compound in pharmaceutical research and development.
作用机制
Target of Action
It is known to be used as an intermediate in the synthesis of analogues of bupropion , a medication primarily used as an antidepressant and smoking cessation aid .
Mode of Action
The exact mode of action of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is not well-documented. As an intermediate in the synthesis of Bupropion analogues, it may share similar mechanisms. Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI), and it works by inhibiting the reuptake of norepinephrine and dopamine, increasing the concentration of these two neurotransmitters in the synaptic cleft .
Biochemical Pathways
Given its use in the synthesis of bupropion analogues, it may influence the norepinephrine and dopamine pathways .
Pharmacokinetics
It is soluble in dcm and methanol , which may influence its absorption and distribution.
Result of Action
As an intermediate in the synthesis of Bupropion analogues, it may contribute to the therapeutic effects of these compounds, such as antidepressant and smoking cessation aid .
属性
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHWACIODYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540753 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
CAS RN |
87427-61-0 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
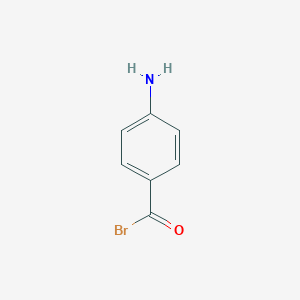
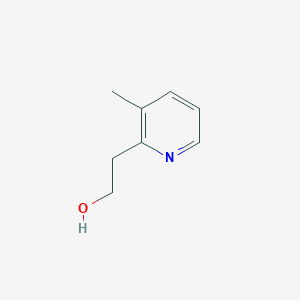

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)




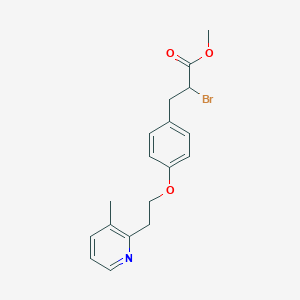

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
